molecular formula C20H16BrN B14198616 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole CAS No. 845755-76-2

9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole

Cat. No.: B14198616
CAS No.: 845755-76-2
M. Wt: 350.3 g/mol
InChI Key: YYWFOXMZUDGKNP-UHFFFAOYSA-N
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Description

9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole is an organic compound characterized by the presence of a carbazole core substituted with a 4-bromo-2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions generally include:

    Reagents: 4-Bromo-2,5-dimethylphenylboronic acid, carbazole, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or toluene.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring efficient catalyst recovery and recycling.

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 4-bromo-2,5-dimethylphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding reduced carbazole derivative.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole depends on its specific application. In the context of organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The molecular targets and pathways involved include:

    Charge Transport: The carbazole core facilitates efficient charge transport due to its conjugated π-system.

    Fluorescence: The compound’s structure allows for strong fluorescence, making it useful in bioimaging applications.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9H-carbazole: Lacks the bromo and dimethyl substituents, resulting in different electronic properties.

    9-(4-Methylphenyl)-9H-carbazole: Similar structure but without the bromine atom, affecting its reactivity and applications.

    9-(4-Bromo-phenyl)-9H-carbazole: Similar but lacks the additional methyl groups, influencing its steric and electronic properties.

Uniqueness

9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole is unique due to the presence of both bromine and methyl substituents on the phenyl ring

Properties

CAS No.

845755-76-2

Molecular Formula

C20H16BrN

Molecular Weight

350.3 g/mol

IUPAC Name

9-(4-bromo-2,5-dimethylphenyl)carbazole

InChI

InChI=1S/C20H16BrN/c1-13-12-20(14(2)11-17(13)21)22-18-9-5-3-7-15(18)16-8-4-6-10-19(16)22/h3-12H,1-2H3

InChI Key

YYWFOXMZUDGKNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)N2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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